molecular formula C14H23NO B2742694 2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol CAS No. 790206-40-5

2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol

Cat. No. B2742694
CAS RN: 790206-40-5
M. Wt: 221.344
InChI Key: UMAZPYIDZHFJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C14H23NO . It is a research-use-only compound .


Molecular Structure Analysis

The molecular structure of “2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol” consists of a central ethan-1-ol group, with an amino group that is attached to a phenyl ring substituted with two propan-2-yl groups . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Endosomolytic Polymers

Poly(amido-amine)s (PAAs) synthesized through hydrogen-transfer polyaddition, involving compounds like 1,2-bis(N-methylamino)ethane, have been studied for their potential as endosomolytic polymers. These polymers exhibit pH-dependent haemolysis, which could be crucial for developing drug delivery systems that require endosomal escape for effective delivery of therapeutic agents into cells (Ferruti et al., 2000).

Metal Complex Synthesis

The synthesis and characterization of metal complexes with polydentate ligands, including 2-aminoethan-1-ol derivatives, have been explored for their spectroscopic and thermal properties. These complexes, involving Pt(II) and derived ligands, show potential applications in catalysis and materials science due to their specific geometries and magnetic properties (Baran et al., 2012).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies have assessed the inhibition performances of certain thiazole and thiadiazole derivatives, including 2-aminoethan-1-ol related structures, against corrosion of iron. These studies help predict the effectiveness of these compounds as corrosion inhibitors, potentially valuable in protecting industrial materials (Kaya et al., 2016).

Schiff Base-Azo Ligand Complexation

Research into Schiff base-azo ligands, synthesized from 2-aminoethan-1-ol derivatives, and their complexation with metal ions highlights their potential in developing new materials with specific optical, electronic, or catalytic properties. These complexes have been studied for their structural, magnetic, and biological activities, showing versatility across different scientific applications (Al‐Hamdani & Shaker, 2011).

Catalysis and Organic Synthesis

The activation and rearrangement of certain alcohols by metal complexes, including those involving 2-aminoethan-1-ol derivatives, have been explored for their applications in catalysis and organic synthesis. These processes can lead to the formation of new compounds with potential industrial and pharmaceutical applications (Puerta et al., 2008).

properties

IUPAC Name

2-[2,6-di(propan-2-yl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(2)12-6-5-7-13(11(3)4)14(12)15-8-9-16/h5-7,10-11,15-16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZPYIDZHFJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.